3-(2-(2-Pyridyl)ethyl)indole
Overview
Description
3-(2-(2-Pyridyl)ethyl)indole is a compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(2-Pyridyl)ethyl)indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole ring . Another method involves the conjugate addition of an enamine to an alkynone followed by thermal cyclodehydration .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction is carried out under controlled conditions using methanesulfonic acid as a catalyst and methanol as the solvent .
Chemical Reactions Analysis
Types of Reactions
3-(2-(2-Pyridyl)ethyl)indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding indole-2,3-diones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products Formed
Oxidation: Indole-2,3-diones.
Reduction: Reduced indole derivatives.
Substitution: Halogenated, nitrated, and sulfonated indole derivatives.
Scientific Research Applications
3-(2-(2-Pyridyl)ethyl)indole has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its role in cell signaling and as a potential therapeutic agent for various diseases.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-(2-(2-Pyridyl)ethyl)indole involves its interaction with specific molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, modulating their activity. For example, it can inhibit the activity of certain kinases involved in cell proliferation, leading to anticancer effects. The compound’s ability to interact with microbial enzymes also contributes to its antimicrobial properties .
Comparison with Similar Compounds
3-(2-(2-Pyridyl)ethyl)indole can be compared with other indole derivatives such as:
Tryptophan: An essential amino acid with a similar indole structure, involved in protein synthesis and neurotransmitter production.
Indole-3-acetic acid: A plant hormone that regulates growth and development.
Lysergic acid diethylamide (LSD): A psychoactive compound with a complex indole structure
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its pyridyl group enhances its ability to interact with various biological targets, making it a valuable compound in research and industry .
Properties
IUPAC Name |
3-(2-pyridin-2-ylethyl)-1H-indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2/c1-2-7-15-14(6-1)12(11-17-15)8-9-13-5-3-4-10-16-13/h1-7,10-11,17H,8-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZDNFPFFBXHYNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCC3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16571-51-0 | |
Record name | 3-(2-(2-PYRIDYL)ETHYL)INDOLE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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